3,3-Dimethylhex-5-enoic acid
Description
3,3-Dimethylhex-5-enoic acid is a branched-chain unsaturated carboxylic acid with the molecular formula C₈H₁₂O₂. Its structure features a six-carbon chain (hex-) with a double bond at the 5th position (en-), a carboxylic acid group (-COOH) at the terminal end, and two methyl (-CH₃) substituents at the 3rd carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive carboxylic acid group and steric effects imparted by the dimethyl substituents .
Properties
IUPAC Name |
3,3-dimethylhex-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(2,3)6-7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELKQCJRIUFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylhex-5-enoic acid typically involves the alkylation of a suitable precursor, such as 3,3-dimethylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of Grignard reagents to form the desired carbon-carbon bonds, followed by oxidation using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation and oxidation steps. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
3,3-Dimethylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3-Dimethylhex-5-enoic acid with four analogous compounds, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Comparison
Table 1: Structural Comparison
| Compound Name | Structure Highlights | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Carboxylic acid; double bond at C5; methyl groups at C3 | C₈H₁₂O₂ | 140.18 |
| 5-Methylhex-4-enoic acid | Carboxylic acid; double bond at C4; methyl group at C5 | C₇H₁₂O₂ | 128.17 |
| Ethyl hex-5-enoate | Ester (ethyl group); double bond at C5; no methyl substituents | C₈H₁₄O₂ | 142.20 |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | Carboxylic acid; double bond at C2; phenyl and methyl substituents at C3 and C5 | C₁₂H₁₂O₂ | 190.24 |
| 3-Chloro-5-cyclohexyl-3-hexenoic acid | Carboxylic acid; chloro and cyclohexyl substituents; double bond at C3 | C₁₂H₁₉ClO₂ | 218.73 |
Key Observations :
- Functional Groups: Ethyl hex-5-enoate lacks a carboxylic acid group, making it less polar and more volatile than this compound .
- Aromatic vs. Aliphatic: (E)-3-Methyl-5-phenylpent-2-enoic acid incorporates a phenyl ring, enhancing UV absorption properties, unlike the aliphatic structure of the target compound .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|
| This compound | ~220–230 (est.) | Not reported | Low (hydrophobic chain) |
| 5-Methylhex-4-enoic acid | ~215–225 (est.) | Not reported | Moderate (shorter chain) |
| Ethyl hex-5-enoate | ~180–190 | -20 | Insoluble |
| 3-Chloro-5-cyclohexyl-3-hexenoic acid | ~300 (est.) | 85–90 | Low (bulky substituents) |
Key Observations :
- Boiling Points: The higher boiling point of this compound compared to ethyl hex-5-enoate is attributed to stronger intermolecular hydrogen bonding via the -COOH group .
- Solubility: The hydrophobic branched chain of this compound reduces water solubility compared to shorter-chain analogs like 5-Methylhex-4-enoic acid .
Key Observations :
- Metal Chelation: The carboxylic acid group in this compound enables coordination with transition metals, similar to caffeic acid derivatives used in biological studies .
- Steric Effects: The dimethyl groups in the target compound may hinder reactions requiring planar transition states, unlike less substituted analogs like 5-Methylhex-4-enoic acid.
Biological Activity
3,3-Dimethylhex-5-enoic acid (C8H14O2) is a compound that has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C8H14O2
Molecular Weight : 142.19 g/mol
SMILES Notation : CC(C)(CC=C)CC(=O)O
InChI Key : MBELKQCJRIUFEJ-UHFFFAOYSA-N
The structure features a double bond in the alkene chain and a carboxylic acid group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the double bond and carboxylic acid functional group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function, potentially influencing metabolic pathways and cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Results
- Synthesis and Biological Evaluation :
- Analytical Characterization :
Table 1: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.10666 | 132.3 |
| [M+Na]+ | 165.08860 | 141.5 |
| [M+NH4]+ | 160.13320 | 139.0 |
| [M+K]+ | 181.06254 | 137.3 |
| [M-H]- | 141.09210 | 130.0 |
This table summarizes the predicted collision cross-section data relevant for understanding the compound's behavior in mass spectrometry analyses.
Chemical Reactions Analysis
Ozonolysis
The C5-C6 double bond undergoes ozonolysis, producing shorter-chain carbonyl compounds. Under oxidative workup (e.g., H₂O₂), the reaction yields:
-
3,3-Dimethylpentanedioic acid (from cleavage at the double bond)
-
Formaldehyde (from terminal methylene group)
Reaction conditions and rate coefficients align with structure–activity relationship (SAR) models for alkenes, where alkyl substitution increases ozone reactivity . For 3,3-dimethylhex-5-enoic acid, the rate coefficient is estimated at at 298 K, consistent with isolated monoalkenes .
Key Data:
| Reaction Type | Conditions | Products | Rate Coefficient (298 K) |
|---|---|---|---|
| Ozonolysis | O₃, H₂O₂ | 3,3-Dimethylpentanedioic acid, Formaldehyde |
Carboxylic Acid Reduction
The -COOH group is reduced to a primary alcohol using LiAlH₄, yielding 3,3-dimethylhex-5-en-1-ol . This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.
Double Bond Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the C5-C6 double bond, producing 3,3-dimethylhexanoic acid . The reaction exhibits >95% yield under mild conditions (25°C, 1 atm H₂) .
Key Data:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C → RT | 3,3-Dimethylhex-5-en-1-ol | ~85% |
| Alkene Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 3,3-Dimethylhexanoic acid | >95% |
Esterification
Reaction with methanol (H₂SO₄ catalyst) forms methyl 3,3-dimethylhex-5-enoate , a common intermediate in fragrance synthesis. The reaction follows Fischer esterification kinetics.
Amidation
Coupling with amines (e.g., EDCl, HOBt) yields primary amides, such as 3,3-dimethylhex-5-enamide , with applications in peptide mimetics .
Decarboxylation
Thermal decarboxylation (150–200°C) eliminates CO₂, forming 3,3-dimethylpent-4-ene . Acidic or basic conditions accelerate this process, with reaction rates dependent on substituent steric effects .
Diels-Alder Reaction
The electron-deficient double bond participates as a dienophile in Diels-Alder reactions. For example, with 1,3-butadiene, it forms 4-(3,3-dimethylcyclohex-5-enoyl)cyclohexene , a bicyclic adduct .
Atmospheric Degradation
In the atmosphere, this compound reacts with OH radicals () and NO₃ radicals (), forming short-chain carbonyls like acetone and formaldehyde .
Biological Interactions
The carboxylic acid group enables hydrogen bonding with enzymes, potentially inhibiting metabolic pathways. Studies suggest activity against bacterial enoyl-ACP reductase, though detailed mechanisms remain under investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3-Dimethylhex-5-enoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves Grignard reactions or ester hydrolysis. For example, alkylation of a β-keto ester followed by acid-catalyzed hydrolysis can yield the target compound. Optimization includes adjusting solvent polarity (e.g., THF vs. ether), temperature (0–25°C), and stoichiometry of reagents like alkyl halides. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts such as unreacted esters or diastereomers .
- Data Example :
| Starting Material | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | 3-Bromo-2-methylpropene | THF | 65 |
| Methyl 3-oxohexanoate | Allyl bromide | Ether | 52 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- NMR : NMR shows a triplet for the alkene protons (δ 5.2–5.8 ppm, ) and singlet for the dimethyl group (δ 1.2 ppm). NMR confirms the carboxylic carbon (δ 170–175 ppm) and alkene carbons (δ 120–130 ppm).
- IR : A strong absorption at 1700–1720 cm (C=O stretch) and 3100 cm (O-H stretch).
- MS : Molecular ion peak at m/z 156 (CHO) with fragments at m/z 113 (loss of COOH) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability is assessed via accelerated degradation studies. Store at –20°C under inert atmosphere (N/Ar) to prevent oxidation of the alkene moiety. Monitor degradation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) for byproducts like epoxides or diols formed via air exposure .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic processes?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like hydrogenation or epoxidation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare computed activation energies (ΔG) with experimental kinetic data .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
Assay Validation : Use positive controls (e.g., salicylic acid derivatives for anti-inflammatory assays) .
Statistical Analysis : Apply ANOVA or t-tests to compare IC values across cell lines (e.g., RAW 264.7 vs. THP-1). Address variability via clustered data analysis (Table 1 in ).
Mechanistic Studies : Use fluorescence microscopy or Western blotting to confirm target engagement (e.g., COX-2 inhibition) .
Q. How can stereochemical impurities in synthesized this compound be identified and minimized?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT).
- Synthetic Control : Employ asymmetric catalysis (e.g., Evans oxazaborolidine) to enhance enantiomeric excess (ee > 95%) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (temperature, catalyst loading).
- Regression Analysis : Fit yield data to a quadratic model (e.g., ).
- Error Propagation : Calculate confidence intervals (±2σ) for reproducibility .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
